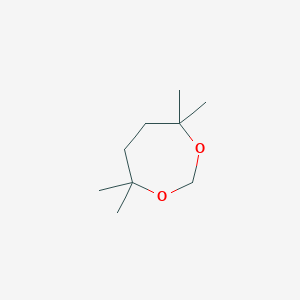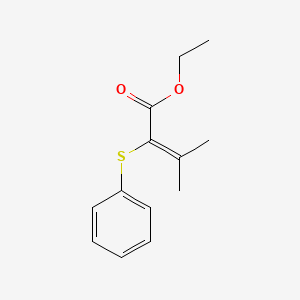
Ethyl 3-methyl-2-(phenylsulfanyl)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-methyl-2-(phenylsulfanyl)but-2-enoate is an organic compound that belongs to the class of enoate esters. This compound is characterized by the presence of an ethyl ester group, a phenylsulfanyl group, and a conjugated double bond. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-2-(phenylsulfanyl)but-2-enoate can be achieved through several methods. One common approach involves the alkylation of enolate ions. For instance, ethyl acetoacetate can be converted into its enolate ion, which can then be alkylated by reaction with an alkyl halide . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-methyl-2-(phenylsulfanyl)but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, free radical bromination can be used for substitution reactions at the benzylic position .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-methyl-2-(phenylsulfanyl)but-2-enoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemicals and materials
Wirkmechanismus
The mechanism of action of ethyl 3-methyl-2-(phenylsulfanyl)but-2-enoate involves its interaction with molecular targets and pathways. For example, in Suzuki–Miyaura coupling, the compound participates in transmetalation with palladium complexes, leading to the formation of new carbon–carbon bonds . The specific molecular targets and pathways depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-methyl-2-(phenylsulfanyl)but-2-enoate can be compared with other similar compounds, such as:
Ethyl acetoacetate: Similar in structure but lacks the phenylsulfanyl group.
Ethyl methyl sulfone: Contains a sulfone group instead of a sulfanyl group.
Enoate esters: A broader class of compounds with similar structural features.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
80539-02-2 |
|---|---|
Molekularformel |
C13H16O2S |
Molekulargewicht |
236.33 g/mol |
IUPAC-Name |
ethyl 3-methyl-2-phenylsulfanylbut-2-enoate |
InChI |
InChI=1S/C13H16O2S/c1-4-15-13(14)12(10(2)3)16-11-8-6-5-7-9-11/h5-9H,4H2,1-3H3 |
InChI-Schlüssel |
QIUYFXLAAZMGAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(C)C)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


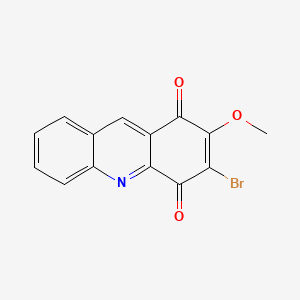
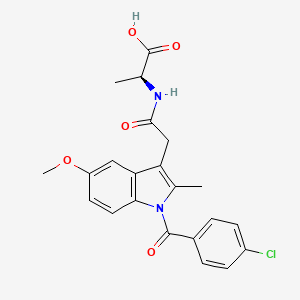


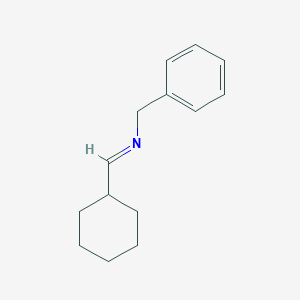
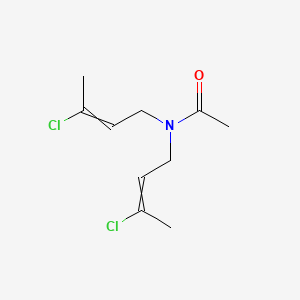
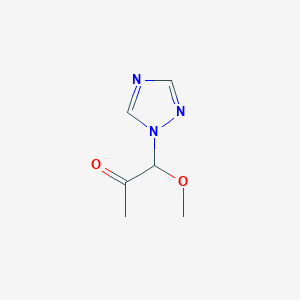
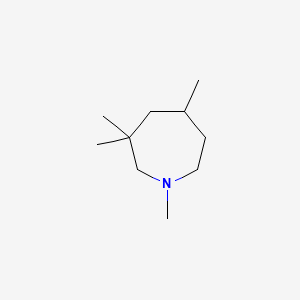
![3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid](/img/structure/B14431552.png)
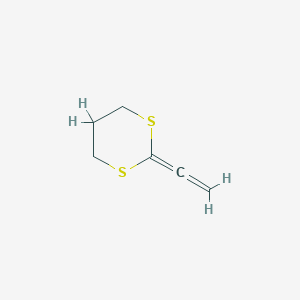
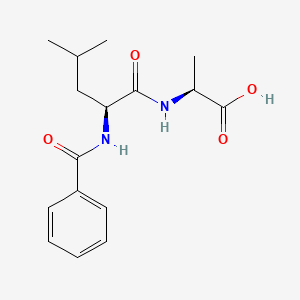
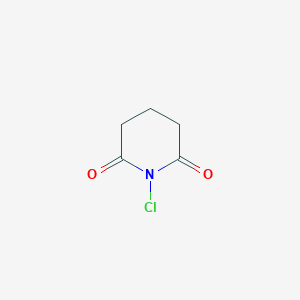
![2-Methylpyrazolo[1,5-A]quinoxaline](/img/structure/B14431566.png)
